molecular formula C14H21N3O4S2 B13396595 3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid

3-(1-Azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid

Cat. No.: B13396595
M. Wt: 359.5 g/mol
InChI Key: LXXQOVMTAFXOKQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PTAC oxalate involves the reaction of (1R,5R,6R)-6-[4-(Propylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[3.2.1]octane with oxalic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the oxalate salt.

Industrial Production Methods: Industrial production of PTAC oxalate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: PTAC oxalate undergoes various chemical reactions, including:

    Oxidation: PTAC oxalate can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert PTAC oxalate to its corresponding thiol derivative.

    Substitution: PTAC oxalate can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

PTAC oxalate has a wide range of applications in scientific research:

Mechanism of Action

PTAC oxalate exerts its effects by binding to muscarinic receptors. It acts as a partial agonist at M2 and M4 receptors, leading to the activation of these receptors and subsequent downstream signaling pathways. Conversely, it acts as an antagonist at M1, M3, and M5 receptors, inhibiting their activation and associated signaling pathways . This dual activity allows PTAC oxalate to modulate various physiological processes, including neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

    Oxalic Acid: A simple dicarboxylic acid that forms oxalate salts.

    Calcium Oxalate: A common oxalate salt found in kidney stones.

    Oxaliplatin: An anticancer drug that contains oxalate as a ligand.

Comparison:

    Uniqueness: PTAC oxalate is unique due to its selective activity at different muscarinic receptor subtypes, which is not observed in other oxalate compounds.

Properties

Molecular Formula

C14H21N3O4S2

Molecular Weight

359.5 g/mol

IUPAC Name

3-(1-azabicyclo[3.2.1]octan-6-yl)-4-propylsulfanyl-1,2,5-thiadiazole;oxalic acid

InChI

InChI=1S/C12H19N3S2.C2H2O4/c1-2-6-16-12-11(13-17-14-12)10-8-15-5-3-4-9(10)7-15;3-1(4)2(5)6/h9-10H,2-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

LXXQOVMTAFXOKQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NSN=C1C2CN3CCCC2C3.C(=O)(C(=O)O)O

Origin of Product

United States

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